2,4-Dichloro-6,7-dimethoxyquinazoline

Overview

Description

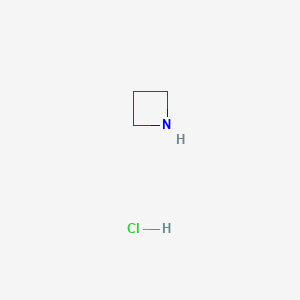

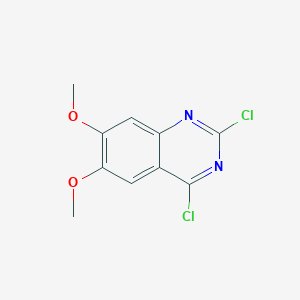

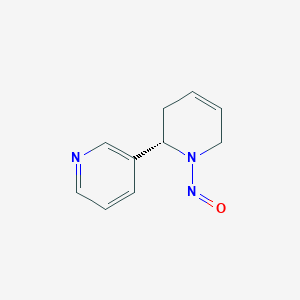

2,4-Dichloro-6,7-dimethoxyquinazoline is an organic compound with the molecular formula C10H8Cl2N2O2. It is a derivative of quinazoline, a bicyclic aromatic heterocycle.

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-6,7-dimethoxyquinazoline is the epidermal growth factor receptor kinases (EGFR kinases) . EGFR kinases play a crucial role in cell proliferation and survival, making them a significant target in cancer research .

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor . It binds to the active site of EGFR kinases, preventing the binding of the natural substrate and thus inhibiting the kinase activity . This results in the suppression of the downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR kinases by this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR kinases, the compound prevents the activation of this pathway, leading to the suppression of cell proliferation and induction of apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of cell proliferation and induction of apoptosis . By inhibiting EGFR kinases, the compound disrupts the signaling pathways that promote cell survival and growth, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6,7-dimethoxyquinazoline can be synthesized through a multi-step process. One common method involves the reaction of 6,7-dimethoxyquinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction mixture is refluxed in toluene for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazolines.

Scientific Research Applications

2,4-Dichloro-6,7-dimethoxyquinazoline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential inhibitors of epidermal growth factor receptor kinases, which are important in cancer research.

Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic properties.

Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4,6,7-trimethoxyquinazoline

- 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone

- 2,4-Diamino-6,7-dimethoxyquinazoline

- 2-Chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline

Uniqueness

2,4-Dichloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and two methoxy groups on the quinazoline ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name |

2,4-dichloro-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHKCBSVAZXEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182012 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27631-29-4 | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27631-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027631294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6720H065I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What makes 2,4-Dichloro-6,7-dimethoxyquinazoline a useful building block in organic synthesis?

A1: this compound is a versatile starting material due to its reactivity. The two chlorine atoms, particularly the one at the 4-position, can be selectively substituted. [] This allows for the introduction of various functional groups, making it valuable for synthesizing a range of quinazoline derivatives, including pharmaceuticals like Gefitinib. []

Q2: How does the structure of this compound lend itself to the development of molecularly imprinted polymers (MIPs)?

A2: The presence of nitrogen atoms and the methoxy groups in this compound enables it to engage in hydrogen bonding interactions. [] This is crucial for creating highly specific recognition sites within the polymer matrix of MIPs. These imprinted sites can then selectively bind to the target molecule, making them useful in separation and sensing applications.

Q3: Can you elaborate on the significance of using 13C labeled this compound in pharmaceutical development?

A3: Utilizing 13C labeled this compound, specifically [2-13C]-2,4-dichloro-6,7-dimethoxyquinazoline, is particularly useful in studying the metabolic fate of drugs derived from this compound. [] The 13C isotope acts as a tracer, allowing researchers to track the drug's breakdown pathway and distribution within an organism using techniques like mass spectrometry. This information is critical for optimizing drug efficacy and understanding potential side effects.

Q4: Are there any novel synthetic approaches to building quinazoline-2,4(1H,3H)-diones using this compound as a starting material?

A4: While this compound is often used to derivatize at the chlorine positions, a novel palladium-catalyzed three-component reaction utilizes 2-bromoanilines, carbon dioxide, and isocyanides to create N3-substituted quinazoline-2,4(1H,3H)-diones. [] This method bypasses the need for pre-functionalized starting materials and allows for diverse substitutions on the quinazoline ring, expanding the possibilities for drug discovery and material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isothiocyanatobenzo[a]pyrene](/img/structure/B120476.png)

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)